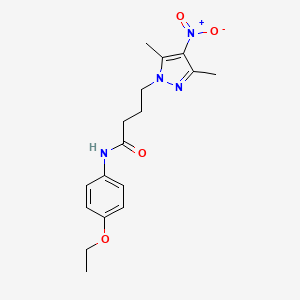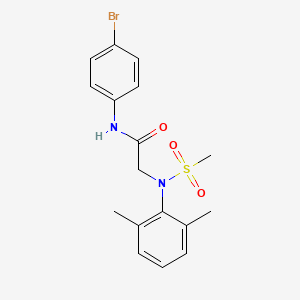
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as DNPB and is synthesized through a multi-step process involving the use of different reagents.
Mechanism of Action
The exact mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has anti-inflammatory and cytotoxic effects. It has been shown to reduce the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide in lab experiments include its potential applications in various fields of scientific research, its anti-inflammatory properties, and its cytotoxic effects on cancer cells. The limitations include the lack of understanding of its exact mechanism of action and the need for further studies to determine its safety and efficacy.
Future Directions
Future research on 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide could focus on the following areas:
1. Further studies on its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
2. Studies on its potential use in combination with other drugs for the treatment of cancer.
3. Studies on its safety and toxicity in animal models and humans.
4. Development of new synthesis methods to improve yield and purity.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide involves several steps. The first step involves the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl 4-bromobutyrate in the presence of potassium carbonate to form ethyl 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoate. This intermediate is then reacted with 4-ethoxyaniline in the presence of potassium carbonate and copper(I) iodide to form 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide.
Scientific Research Applications
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis.
properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-25-15-9-7-14(8-10-15)18-16(22)6-5-11-20-13(3)17(21(23)24)12(2)19-20/h7-10H,4-6,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMTNNVZZLUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)
![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)
